2,7,8-Tribromo-1,5-naphthyridine
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Overview
Description
2,7,8-Tribromo-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H3Br3N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Tribromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the direct bromination of 1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,7,8-Tribromo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of naphthyridine oxides using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups, while reduction can produce partially or fully de-brominated naphthyridines .
Scientific Research Applications
2,7,8-Tribromo-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe in studying biological processes and interactions due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,7,8-Tribromo-1,5-naphthyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Difunctionalized-1,8-naphthyridines: These compounds have similar structural features but differ in the position and type of functional groups.
1,5-Naphthyridine Derivatives: These include various substituted naphthyridines with different functional groups at positions other than 2,7, and 8.
Uniqueness
2,7,8-Tribromo-1,5-naphthyridine is unique due to the presence of three bromine atoms, which significantly influence its reactivity and interactions. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C8H3Br3N2 |
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Molecular Weight |
366.83g/mol |
IUPAC Name |
2,7,8-tribromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H3Br3N2/c9-4-3-12-5-1-2-6(10)13-8(5)7(4)11/h1-3H |
InChI Key |
RCCPERGQGLNZQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br |
Canonical SMILES |
C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br |
Origin of Product |
United States |
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